

# ER-176: A Technical Guide to Solubility and Stability

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## Compound of Interest

Compound Name: ER-176

Cat. No.: B1147650

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This technical guide provides a comprehensive overview of the solubility and stability of **ER-176**, a high-affinity ligand for the 18 kDa translocator protein (TSPO), a key biomarker for neuroinflammation.<sup>[1][2]</sup> The information herein is intended to support research and development activities by providing essential data and methodologies for the effective use of this compound.

## Core Data Summary

The following tables summarize the known quantitative data regarding the solubility and storage stability of **ER-176**.

### Table 1: ER-176 Solubility Data

Solvent	Concentration	Method	Source
Dimethyl Sulfoxide (DMSO)	100 mg/mL (282.61 mM)	Requires ultrasonic assistance. Note: Hygroscopic nature of DMSO can affect solubility.	[1]
In vivo formulation vehicle	2.5 mg/mL	A clear solution is obtained with a mixture of DMSO, PEG300, Tween-80, and Saline.	[1]

**Table 2: ER-176 Stock Solution Stability**

Storage Temperature	Duration	Notes	Source
-80°C	6 months	Recommended for long-term storage of stock solutions.	
-20°C	1 month	Suitable for short-term storage of stock solutions.	

## Experimental Protocols

Detailed methodologies for the preparation and use of **ER-176** in experimental settings are crucial for reproducibility and accurate results. The following are key protocols cited in the literature.

### Protocol 1: Preparation of ER-176 Stock Solution

Objective: To prepare a concentrated stock solution of **ER-176** for further dilution.

Materials:

- **ER-176** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Ultrasonic bath
- Sterile microcentrifuge tubes

Procedure:

- Weigh the desired amount of **ER-176** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve a concentration of 100 mg/mL.
- Use an ultrasonic bath to facilitate the dissolution of the **ER-176** powder completely.
- Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

## Protocol 2: Preparation of In Vivo Formulation (2.5 mg/mL)

Objective: To prepare a clear, injectable solution of **ER-176** for in vivo studies.<sup>[1]</sup>

Materials:

- **ER-176** DMSO stock solution (e.g., 25 mg/mL)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes

Procedure (for 1 mL of final solution):

- In a sterile tube, add 400  $\mu$ L of PEG300.
- Add 100  $\mu$ L of a 25.0 mg/mL **ER-176** DMSO stock solution to the PEG300 and mix thoroughly.
- Add 50  $\mu$ L of Tween-80 to the mixture and mix until uniform.
- Add 450  $\mu$ L of Saline to the mixture to bring the final volume to 1 mL.
- Mix the final solution until it is clear and homogenous.

Note: The source suggests caution when using this protocol for continuous dosing periods exceeding half a month.[\[1\]](#)

## Protocol 3: Radiosynthesis of **[11C]ER-176**

Objective: To synthesize the radiolabeled form of **ER-176** for use in Positron Emission Tomography (PET) imaging.

Materials:

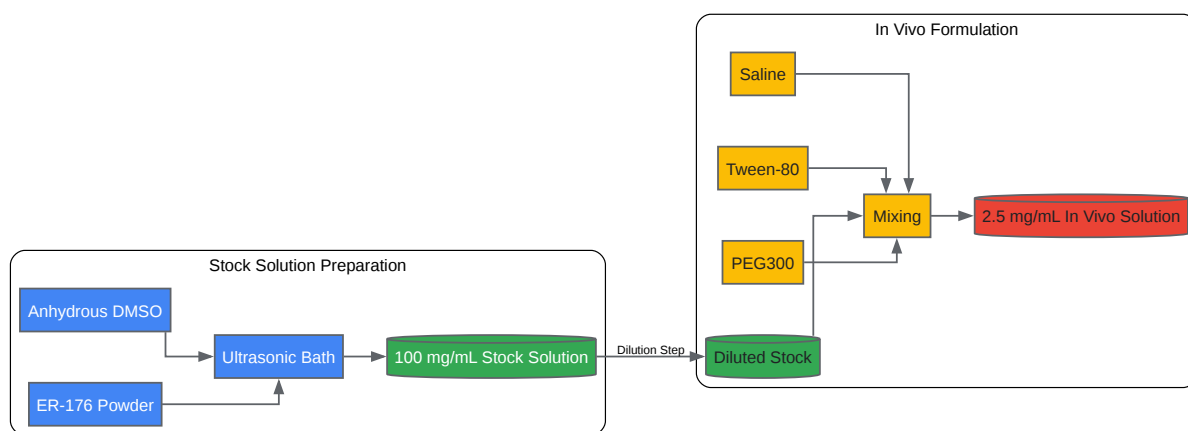
- Des-methyl **ER-176** precursor
- **[11C]**Iodomethane (**[11C]**MeI)
- Potassium hydroxide (KOH)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Automated gas-phase chemistry system
- High-Performance Liquid Chromatography (HPLC) system for purification
- Solid Phase Extraction (SPE) cartridges

Procedure Overview:

- [11C]Methane is produced via proton irradiation of a nitrogen gas target with a small percentage of hydrogen.
- The [11C]Methane is converted to [11C]Iodomethane using an automated gas-phase chemistry system.
- The [11C]Iodomethane is passed through a mixture containing the des-methyl **ER-176** precursor and potassium hydroxide in DMSO.
- The crude [11C]**ER-176** is then purified using an optimized tri-solvent HPLC protocol.
- A solid-phase extraction work-up is employed to efficiently remove the HPLC solvent while maintaining chemical and radiochemical purity.

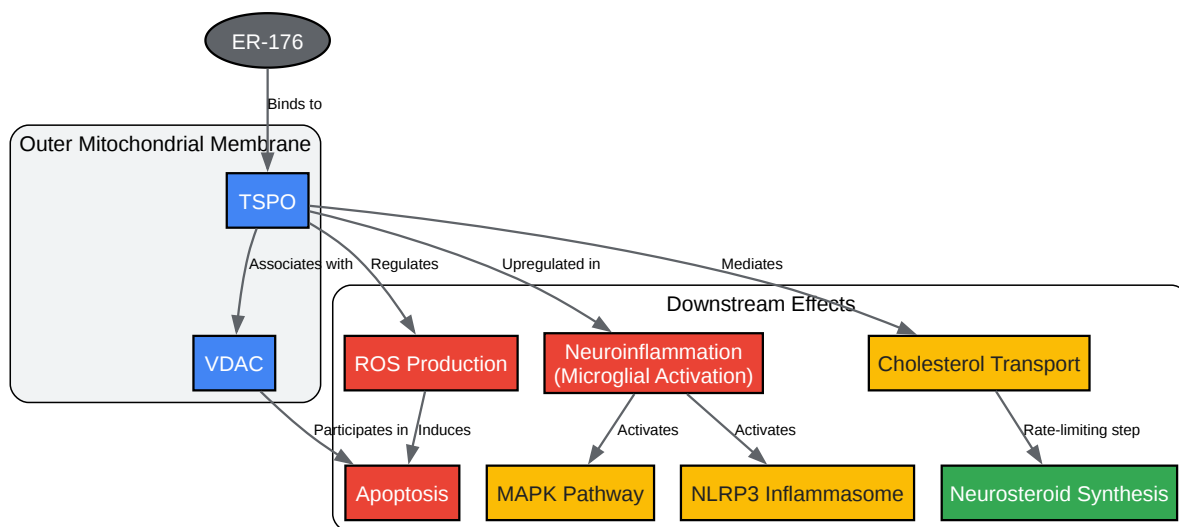
## Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental and biological context of **ER-176**, the following diagrams are provided.



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*Experimental workflow for **ER-176** solution preparation.*



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## References

- 1. Diagnostic and Therapeutic Potential of TSPO Studies Regarding Neurodegenerative Diseases, Psychiatric Disorders, Alcohol Use Disorders, Traumatic Brain Injury, and Stroke: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TSPO: an emerging role in appetite for a therapeutically promising biomarker - PMC [pmc.ncbi.nlm.nih.gov]

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